2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid
Overview
Description
- Functional Groups : Contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .
Synthesis Analysis
The synthesis of this compound involves the nitration of phenylacetic acid. The reaction proceeds by introducing a nitro group (-NO2) onto the phenyl ring of phenylacetic acid. The resulting product is 2-(2-nitrophenyl)acetic acid, which is then further modified to yield 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring fused with a phenyl ring. The nitro group is attached to the phenyl ring, and the carboxylic acid group is positioned at the 4-carbon of the thiazole ring. The overall structure is crucial for its biological activity and reactivity .
Chemical Reactions Analysis
- Amidation Reaction : this compound can undergo amidation reactions to form primary, secondary, and tertiary amides. This reaction is widely applicable in organic synthesis and has been used as a key step in the synthesis of various compounds, including the lipid-lowering agent bezafibrate . Antiviral Activity : Derivatives of this compound have been investigated for antiviral activity. For instance, some compounds exhibit inhibitory effects against influenza A and Coxsackie B4 viruses . Biological Potential : Indole derivatives, including those containing the thiazole ring, possess diverse biological activities such as antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. These compounds are of interest for developing new therapeutic agents .
Scientific Research Applications
Synthesis and Characterization
- Efficient Synthesis of Oxadiazole-Thiazole Hybrids : A study by Sumran, Rani, and Aggarwal (2020) details an efficient synthesis method for new oxadiazole-thiazole hybrids using eco-friendly oxidants. This methodology is noted for its mild reaction conditions and short reaction time, suggesting its potential for creating a variety of compounds for further research applications Sumran et al., 2020.
- Structural Analysis via Co-Crystallization : Lynch (2001) explored the co-crystallization of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid, revealing insights into the molecular interactions and hydrogen bonding patterns that may inform further studies on molecular design and synthesis Lynch, 2001.
Biological and Chemical Activities
- Antimicrobial and Antiinflammatory Activities : Lesyk, Zimenkovsky, Subtelna, Nektegayev, and Kazmirchuk (2003) synthesized 2-arylamino-2-thiazoline-4-ones, demonstrating significant anti-inflammatory effects. This study highlights the potential for developing new therapeutic agents based on this chemical framework Lesyk et al., 2003.
- Antimycobacterial, Antiviral, and Antimicrobial Screening : Küçükgüzel, Kocatepe, De Clercq, Sahin, and Güllüce (2006) detailed the synthesis of 4-thiazolidinone derivatives, testing them for antimycobacterial, antiviral, and antimicrobial activities. This suggests the relevance of such compounds in the development of new drugs against various pathogens Küçükgüzel et al., 2006.
Material Science Applications
- Corrosion Inhibition for Mild Steel : Kalia, Kumar, Jhaa, and others (2020) investigated the corrosion inhibition efficiency of oxadiazole derivatives on mild steel in acidic environments. The study combines experimental techniques with computational simulations, indicating the protective potential of such compounds in industrial applications Kalia et al., 2020.
Chemical Transformations and Derivatives
- Chemical Transformations of Benzotriazole Derivatives : Vasin, Koldaeva, and Perevalov (2013) synthesized and studied the chemical transformations of benzotriazole derivatives, aiming to understand the influence of various functional substituents on the compounds' properties. This research opens avenues for the synthesis of novel derivatives with specific characteristics Vasin et al., 2013.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the nitrophenylamino and thiazole groups .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
Similar compounds have been known to induce various cellular responses, potentially leading to changes in cell function or viability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid. These factors may include temperature, pH, presence of other chemicals, and the specific biological environment within the body .
Properties
IUPAC Name |
2-(2-nitroanilino)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-9(15)7-5-18-10(12-7)11-6-3-1-2-4-8(6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRUTFRSFFVKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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